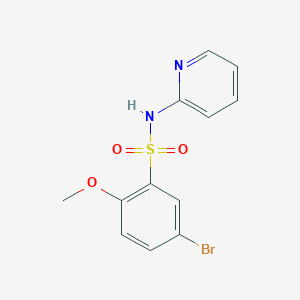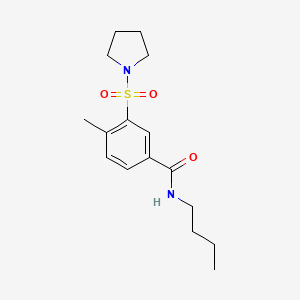![molecular formula C13H11F4NO3 B5747790 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid](/img/structure/B5747790.png)
3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid, also known as TFMPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFMPAA is a derivative of acrylic acid and is known for its strong fluorescence properties, making it useful in fluorescence-based assays and imaging techniques. In
Mecanismo De Acción
The mechanism of action of 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid is not fully understood, but it is thought to involve the binding of 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid to specific proteins or molecules, leading to a change in their fluorescence properties. This change in fluorescence can then be used to detect the presence or activity of the target protein or molecule.
Biochemical and Physiological Effects
3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid has been shown to have minimal biochemical and physiological effects, making it a safe and non-toxic choice for use in lab experiments. However, it is important to note that 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid should be handled with care, as it can be harmful if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid is its strong fluorescence properties, which make it a useful tool for a wide range of lab experiments. 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid is also relatively easy to synthesize and is cost-effective compared to other fluorescence-based probes. However, 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid does have some limitations, including its relatively low quantum yield and limited solubility in aqueous solutions.
Direcciones Futuras
There are many potential future directions for 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid research. One area of interest is the development of new and improved synthesis methods for 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid, with the goal of increasing its yield and purity. Another area of interest is the exploration of 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid's potential applications in medical imaging and diagnostics, particularly in the detection of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid and its potential interactions with other molecules and proteins.
Métodos De Síntesis
The synthesis of 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid involves a multi-step process starting with the reaction of 2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenol with acryloyl chloride in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain pure 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid. The synthesis of 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid is a relatively simple and cost-effective process, making it a popular choice for many researchers.
Aplicaciones Científicas De Investigación
3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid has a wide range of applications in scientific research, particularly in the fields of biochemistry, molecular biology, and pharmacology. One of the main applications of 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid is in fluorescence-based assays and imaging techniques. 3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid's strong fluorescence properties make it an ideal candidate for use in assays that require high sensitivity and specificity, such as protein-protein interaction studies and receptor-ligand binding assays.
Propiedades
IUPAC Name |
(E)-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4NO3/c14-9-7(1-2-8(19)20)10(15)12(17)13(11(9)16)18-3-5-21-6-4-18/h1-2H,3-6H2,(H,19,20)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRHYRRZGXHVMH-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(C(=C2F)F)C=CC(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C(=C(C(=C2F)F)/C=C/C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5747721.png)


![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea](/img/structure/B5747738.png)
![N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5747748.png)

![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5747767.png)
![4-chloro-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5747768.png)

![4-[(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine](/img/structure/B5747779.png)
![4-tert-butyl-N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5747780.png)
![2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5747786.png)
